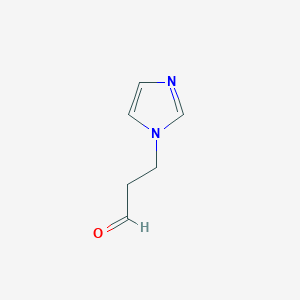

1H-Imidazole-1-propanal

Description

Significance of the Imidazole (B134444) Heterocycle in Chemical Sciences

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of chemical and biological sciences. numberanalytics.comneuroquantology.com Its unique structural and electronic properties have established it as a fundamental building block in a vast array of significant molecules.

In medicinal chemistry, certain molecular frameworks that can interact with multiple, diverse biological targets are termed "privileged structures." The imidazole nucleus is widely recognized as such a scaffold. ajrconline.org Its prevalence in numerous pharmacologically active agents is due to its distinct characteristics: it is a planar, aromatic ring with two sp2 hybridized nitrogen atoms. neuroquantology.com This structure allows it to act as both a hydrogen bond donor and acceptor, which can improve the solubility and pharmacokinetic properties of drug candidates. ijsrtjournal.comnih.gov The imidazole moiety is a key component of essential biological molecules like the amino acid histidine, histamine, and nucleic acids, where it often plays a critical role in enzymatic catalysis and molecular recognition. neuroquantology.comajrconline.org

While the core imidazole ring is significant, substitution at one of its nitrogen atoms (N-substitution) dramatically expands its chemical utility and allows for the fine-tuning of its properties. N-substituted imidazoles are crucial intermediates in the synthesis of more complex molecules, including ionic liquids and N-heterocyclic carbenes (NHCs), which are powerful catalysts in organic chemistry. organic-chemistry.org The synthesis of N-substituted derivatives can be achieved through various methods, such as the reaction of imidazole with alkylating agents. researchgate.netnih.gov This modification allows chemists to introduce a wide variety of functional groups, creating a library of compounds with tailored electronic and steric properties for applications ranging from materials science to the development of new pharmaceuticals. numberanalytics.comorganic-chemistry.org

Overview of Imidazole as a Privileged Structure

Importance of Aldehyde Functionalities in Synthetic Methodologies

The aldehyde group (–CHO) is one of the most versatile functional groups in organic chemistry. wikipedia.org Its high reactivity and central role in both building molecular complexity and transforming functional groups make it an indispensable tool for synthetic chemists. solubilityofthings.comacs.org

The formation of new carbon-carbon bonds is the foundation of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. alevelchemistry.co.uklibretexts.org Aldehydes are excellent electrophiles, making them key participants in a multitude of C-C bond-forming reactions. fiveable.me Notable examples include:

Aldol (B89426) Reaction: In this reaction, an aldehyde (or ketone) reacts as an electrophile with an enol or enolate to form a β-hydroxy aldehyde or ketone, creating a new C-C bond. alevelchemistry.co.ukjove.com

Grignard Reaction: Organometallic Grignard reagents act as powerful carbon nucleophiles that readily add to the carbonyl carbon of aldehydes to produce secondary alcohols. fiveable.mefiveable.me

Wittig Reaction: This reaction transforms aldehydes into alkenes by reacting them with a phosphonium (B103445) ylide, providing a reliable method for forming carbon-carbon double bonds. alevelchemistry.co.ukfiveable.me

These reactions and others underscore the aldehyde's central role in assembling the carbon frameworks of complex target molecules.

Functional group interconversions (FGIs) are chemical reactions that transform one functional group into another, a critical strategy in multi-step synthesis. numberanalytics.com Aldehydes are a key nexus in these transformations. solubilityofthings.com They can be readily synthesized by the controlled oxidation of primary alcohols using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). solubilityofthings.comfiveable.me Conversely, aldehydes can be reduced to primary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄). fiveable.menumberanalytics.com Furthermore, aldehydes can be oxidized to carboxylic acids, placing them at a central oxidation state from which multiple other functional groups can be accessed. solubilityofthings.comslideshare.net This ability to be easily formed and converted into other functionalities makes the aldehyde group a strategic linchpin in synthetic planning. numberanalytics.com

Versatility of Aldehyde Groups in Carbon-Carbon Bond Formation

Contextualizing 1H-Imidazole-1-propanal within Contemporary Organic Chemistry Research

This compound (C₆H₈N₂O) is a molecule that embodies the principles discussed above. nih.gov It features an N-substituted imidazole ring where the substituent is a three-carbon chain terminating in an aldehyde group. This specific architecture makes it a valuable bifunctional building block. The imidazole portion provides a site for coordination, catalysis, or biological interaction, while the aldehyde functionality serves as a reactive handle for a wide range of synthetic transformations.

Research into related structures, such as aldehyde-functionalized polymers, demonstrates the utility of this combination. For instance, aldehyde groups can be introduced into larger molecules via methods like the ozonolysis of an alkene precursor. rsc.org These aldehydes then serve as points for further "click" reactions to attach other molecules. rsc.org While specific, extensive research on this compound itself is not widely documented in mainstream literature, its structure is of clear interest. It can be viewed as a derivative of the more commonly cited 3-(1H-imidazol-1-yl)propan-1-ol, its corresponding alcohol. nih.gov The oxidation of this alcohol would provide a direct route to this compound.

Given the significance of both N-substituted imidazoles and aldehydes, this compound stands as a potentially useful intermediate for synthesizing more complex heterocyclic compounds, functionalized materials, and molecules with potential biological activity.

Chemical Compound Data

Table 1: Properties of this compound This table is interactive. You can sort the data by clicking on the column headers.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-imidazol-1-ylpropanal | nih.gov |

| Molecular Formula | C₆H₈N₂O | nih.gov |

| Molecular Weight | 124.14 g/mol | nih.gov |

| CAS Number | 74917-06-9 | nih.gov |

| Synonyms | 3-(1H-imidazol-1-yl)propanal, 3-IMIDAZOL-1-YL-PROPIONALDEHYDE | nih.gov |

Structural Uniqueness and Research Interest in this compound

This compound, also known by its IUPAC name 3-imidazol-1-ylpropanal, is a specific example of an N-substituted imidazole aldehyde. nih.gov Its structure consists of an imidazole ring linked at the N-1 position to a three-carbon propyl chain that terminates in an aldehyde functional group. nih.gov This arrangement of functional groups—an aromatic, electron-rich heterocycle and a reactive aldehyde—separated by a flexible alkyl spacer is key to its structural identity.

The primary research interest in this compound appears to stem from its role as a versatile bifunctional intermediate. While dedicated studies on the compound itself are not abundant in scientific literature, its commercial availability from various chemical suppliers suggests its utility as a building block for more complex syntheses. a2bchem.combldpharm.comenaminestore.com The uniqueness of the molecule lies in the intramolecular presence of two distinct reactive centers. The imidazole ring's N-3 nitrogen is basic and can act as a nucleophile or a coordination site for metals, while the aldehyde group is an electrophilic center susceptible to nucleophilic attack and a handle for various condensation and oxidation/reduction reactions.

Below is a table summarizing the key chemical properties of this compound based on available data.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H8N2O | nih.gov |

| IUPAC Name | 3-imidazol-1-ylpropanal | nih.gov |

| CAS Number | 74917-06-9 | nih.gov |

| Molecular Weight | 124.14 g/mol | nih.gov |

| Synonyms | 3-(1H-imidazol-1-yl)propanal, 3-Imidazol-1-yl-propionaldehyde | nih.gov |

Hypothesized Utility of this compound in Chemical Transformations

The utility of this compound in chemical transformations can be hypothesized based on its bifunctional nature and the known reactivity of its constituent parts. Its value lies in its potential as a precursor for a variety of more complex, often biologically active, molecules.

As a Precursor to Bioactive Scaffolds: The 3-(imidazol-1-yl)propyl scaffold is a component of various molecules with documented biological activity. For instance, the corresponding alcohol, 3-(1H-imidazol-1-yl)propan-1-ol, is the parent structure for esters that have shown potent anti-Candida activity, in some cases significantly exceeding that of the standard drug fluconazole. nih.govnih.gov This suggests that this compound could be a key intermediate in the synthesis of novel antifungal agents, where the aldehyde is converted to an alcohol and subsequently esterified.

Furthermore, a ligand incorporating the 1-(3-(1H-imidazol-1-yl)propyl) structure has been used to synthesize a binuclear iridium(III) complex. mdpi.com This complex was investigated for its antiproliferative activity against human cancer cell lines, highlighting the potential of this scaffold in developing organometallic anticancer agents. mdpi.com The aldehyde group of this compound could be used in reductive amination reactions to attach this scaffold to other molecular fragments, creating diverse ligands for therapeutic or catalytic applications.

In Multicomponent and Cyclization Reactions: The dual functionality of this compound makes it an ideal candidate for multicomponent reactions, where multiple reactants combine in a single operation to form a complex product. The aldehyde can react with amines and a third component in reactions like the Mannich or Ugi reactions. Simultaneously, the imidazole ring could act as an internal base or nucleophilic catalyst to facilitate these transformations.

The molecule could also undergo intramolecular reactions. For example, under specific conditions, the aldehyde could potentially react with a functional group attached to the C-2 position of the imidazole ring, leading to the formation of fused heterocyclic systems. This positions this compound as a valuable starting material for creating novel, rigid, bicyclic structures of potential interest in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-imidazol-1-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6-8/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLRDHQGSOZYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405705 | |

| Record name | 1H-Imidazole-1-propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74917-06-9 | |

| Record name | 1H-Imidazole-1-propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 1h Imidazole 1 Propanal and Its Structural Analogues

N-Alkylation Strategies for Imidazole (B134444) Ring Functionalization

N-alkylation of imidazole is a well-established reaction, but achieving regioselectivity, particularly with unsymmetrical imidazoles, requires precise control over the reaction parameters. The ambident nucleophilic character of the imidazole ring means that alkylation can occur at either the N-1 or N-3 position. For the synthesis of 1H-Imidazole-1-propanal, selective alkylation at the N-1 position is paramount.

The choice of the alkylating agent is critical. The propanal group is highly reactive and prone to self-condensation or polymerization, especially under basic conditions often used for N-alkylation. Therefore, precursors are typically employed in a protected form, such as an acetal (B89532), which can be deprotected in a subsequent step to reveal the aldehyde functionality.

A common and straightforward method for N-alkylation is the reaction of imidazole with an alkyl halide. For the synthesis of this compound, this involves using a 3-halopropanal derivative, such as 3-bromopropionaldehyde or, more practically, its diethyl acetal (3-bromo-1,1-diethoxypropane). The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. derpharmachemica.comderpharmachemica.com The general procedure involves stirring imidazole with a base like potassium carbonate (K2CO3) or potassium hydroxide (B78521) (KOH) in a suitable solvent, followed by the addition of the alkylating agent. derpharmachemica.com

Table 1: Components for Direct N-Alkylation of Imidazole

| Component | Role | Common Examples |

|---|---|---|

| Imidazole Substrate | Nucleophile | Imidazole, 4-nitroimidazole, 2-methyl-5-nitroimidazole |

| Alkylating Agent | Electrophile | 3-bromopropionaldehyde diethyl acetal, 3-chloropropionaldehyde dimethyl acetal |

| Base | Deprotonating Agent | K2CO3, KOH, NaH |

This table illustrates the typical components used in the direct alkylation of imidazole to form the precursor to this compound.

The Mitsunobu reaction provides an alternative pathway for the N-alkylation of imidazole, utilizing an alcohol instead of an alkyl halide. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol directly into an N-alkylated product with clean inversion of stereochemistry if a chiral center is present. organic-chemistry.org For the synthesis of this compound, a suitable precursor would be 3-hydroxypropanal (B37111) or its acetal protected form (e.g., 3,3-diethoxy-1-propanol). The reaction is conducted in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govtudublin.ie The alcohol is activated in situ by the Mitsunobu reagents, forming an oxyphosphonium salt, which is then displaced by the imidazole nucleophile. organic-chemistry.org This method has been successfully applied to the alkylation of the imidazole ring in histidine residues, demonstrating its feasibility for this class of heterocycles. nih.gov

Achieving high regioselectivity for N-1 alkylation is a significant challenge, influenced by steric and electronic factors of the imidazole substrate, the nature of the alkylating agent, and the reaction conditions. otago.ac.nz For an unsymmetrical imidazole, the outcome is often a mixture of N-1 and N-3 isomers.

The choice of solvent plays a critical role in the efficiency and regioselectivity of N-alkylation. derpharmachemica.comacs.org Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used. Studies have shown that for the alkylation of nitroimidazoles, using acetonitrile as the solvent with potassium carbonate as the base can lead to better yields compared to DMF or DMSO. derpharmachemica.comderpharmachemica.com The solvent can influence the aggregation state and the nature of the ionic species in the reaction. For example, in nonpolar solvents like THF, tight ion pairs (TIPs) may be the dominant reactive species, whereas in highly polar solvents like DMSO, solvent-separated ion pairs (SIPs) are more likely to form, which can alter the reaction's regioselectivity. acs.org Computational studies using DFT have also been employed to understand how different solvents (e.g., HFIP, MeOH, THF, ACN) affect the free energy profile and thus the regioselectivity of imidazole N-alkylation. researchgate.net

Table 2: Effect of Solvent on N-Alkylation Yield of Nitroimidazoles

| Solvent | Base | Yield Range | Reference |

|---|---|---|---|

| Acetonitrile | K2CO3 | Good (66-85%) | derpharmachemica.com |

| DMSO | K2CO3 | Lower than ACN | derpharmachemica.com |

| DMF | K2CO3 | Lower than ACN | derpharmachemica.com |

| DMSO | KOH | Low | derpharmachemica.com |

| DMF | KOH | Low | derpharmachemica.com |

This table summarizes research findings on the impact of different solvent-base combinations on the yield of N-alkylation for nitroimidazole derivatives. Data adapted from a study by Der Pharma Chemica, 2022. derpharmachemica.com

Various catalytic systems have been developed to improve the efficiency and selectivity of imidazole N-alkylation. These methods often offer greener and milder reaction conditions compared to traditional stoichiometric approaches.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as polyethylene (B3416737) glycols (PEG) or tetraalkylammonium salts, facilitate the reaction between the imidazole salt (aqueous or solid phase) and the alkyl halide (organic phase). sioc-journal.cn This technique can enhance reaction rates and yields under mild conditions.

Solid-Base Catalysis: Using solid-supported bases offers advantages in terms of easy separation and potential for catalyst recycling. Potassium hydroxide impregnated on alumina (B75360) (KOH/Al2O3) has been used to prepare N-alkyl imidazoles in good yields under mild conditions. ciac.jl.cn Similarly, alkali-metal doped carbons (e.g., Cs+-Norit) have been employed as solid-base catalysts, particularly in solvent-free procedures activated by ultrasound, leading to high yields of N-substituted imidazoles. rsc.org

Layered Double Hydroxides (LDHs): Calcined Mg-Al layered double hydroxides have been shown to be effective catalysts for the vapor-phase N-alkylation of imidazole with alcohols like methanol (B129727) and ethanol. researchgate.netoup.com These catalysts can be highly selective for mono-N-alkylation. researchgate.net

Transition Metal Catalysis: While more commonly associated with C-H activation or cross-coupling reactions, certain transition metal complexes can catalyze N-alkylation. nih.govnih.gov For instance, ruthenium complexes have been developed for the N-alkylation of amines with alcohols through a "hydrogen autotransfer" or "borrowing hydrogen" methodology, which is an environmentally benign process where water is the only byproduct. acs.org

Optimization of Reaction Conditions for Regioselective N-1 Alkylation

Influence of Solvent Systems on N-Alkylation Efficiency

Multicomponent Reactions for De Novo Imidazole Ring Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like N-substituted imidazoles in a single step from multiple starting materials.

Incorporation of Propanal Precursors in Debus-Radziszewski Type Syntheses

The Debus-Radziszewski imidazole synthesis is a classic and versatile multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form an imidazole ring. wikipedia.orgscribd.com This method can be adapted for the synthesis of N-substituted imidazoles by replacing ammonia with a primary amine. wikipedia.org To synthesize this compound directly, a precursor containing the propanal functionality or a protected form thereof would be required as the amine component.

A general representation of the Debus-Radziszewski reaction is as follows:

Scheme 1: General Debus-Radziszewski Imidazole Synthesis.

For the specific synthesis of this compound, the reaction would involve a 1,2-dicarbonyl (e.g., glyoxal), an aldehyde (e.g., formaldehyde), and 3-aminopropionaldehyde or a protected equivalent. However, the inherent reactivity of the amino and aldehyde groups in 3-aminopropionaldehyde can lead to self-condensation and other side reactions, often resulting in low yields. ijprajournal.com The use of acetals of 3-aminopropionaldehyde as the amine component represents a viable strategy to circumvent these issues.

| Reactant 1 | Reactant 2 | Amine Component | Catalyst/Conditions | Product | Reference |

| Glyoxal | Formaldehyde (B43269) | 3,3-Diethoxypropan-1-amine | Acetic Acid, Heat | 1-(3,3-Diethoxypropyl)-1H-imidazole | wikipedia.orgwikipedia.org |

| Benzil | Benzaldehyde | 3-Aminopropionaldehyde dimethyl acetal | PTSA, Ethanol | 1-(3,3-Dimethoxypropyl)-2,4,5-triphenyl-1H-imidazole | isca.me |

Table 1: Examples of Debus-Radziszewski type syntheses for N-propanal imidazole precursors.

Investigation of Alternative Cyclization Pathways Yielding N-Propanal Imidazoles

Beyond the traditional Debus-Radziszewski approach, other cyclization strategies can be envisioned for the construction of N-propanal imidazoles. One such conceptual approach involves the cyclization of N-propargylamines, which has been used to synthesize various imidazole derivatives. rsc.org While direct application to this compound is not explicitly detailed, the methodology provides a framework for potential adaptation.

Another strategy involves the reaction of α-haloketones with amidines. By selecting an amidine derived from 3-aminopropionaldehyde, it is theoretically possible to construct the desired imidazole ring system. The feasibility of this approach would depend on the stability and reactivity of the required amidine precursor.

Functional Group Transformation Approaches to the Propanal Moiety

An alternative and often more practical approach to this compound involves the synthesis of an N-1-propyl substituted imidazole followed by chemical modification of the propyl side chain to introduce the aldehyde functionality.

Oxidation Reactions of N-1-Propyl Imidazole Alcohol Precursors

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. In this context, 1H-imidazole-1-propanol serves as a key precursor. A variety of oxidizing agents can be employed for this conversion, with the choice of reagent being crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the imidazole ring.

Commonly used methods for the oxidation of primary alcohols to aldehydes include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). More recently, catalytic methods employing transition metals like palladium or gold have been developed for the aerobic oxidation of alcohols, offering a greener alternative. chemistryresearches.iracs.orgresearchgate.net

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Product | Yield (%) | Reference |

| 1H-Imidazole-1-propanol | Pyridinium chlorochromate (PCC) | Dichloromethane | This compound | Moderate | N/A |

| 1H-Imidazole-1-propanol | Dess-Martin Periodinane | Dichloromethane | This compound | High | N/A |

| Benzyl alcohol | (PdII-NHCs)n@nSiO2 / H2O2 | Acetonitrile | Benzaldehyde | >95 | chemistryresearches.ir |

| Various alcohols | Au@PMO-IL / O2 | Toluene | Corresponding aldehydes/ketones | Good to Excellent | acs.org |

Table 2: Representative oxidation reactions for the synthesis of aldehydes from alcohols.

Reduction of Carboxylic Acid or Ester Derivatives to the Aldehyde Functionality

The partial reduction of carboxylic acids or their ester derivatives provides another route to the aldehyde. This transformation requires careful control to prevent over-reduction to the corresponding alcohol. 1H-Imidazole-1-propanoic acid or its esters are the starting materials for this approach.

Several methods are available for this reduction. For instance, carboxylic acids can be converted to their corresponding acyl chlorides and then reduced using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3). Alternatively, esters can be reduced to aldehydes using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. organic-chemistry.org Palladium-catalyzed reductions of ester derivatives have also been reported as effective methods. organic-chemistry.org

| Starting Material | Reagent(s) | Key Features | Product | Reference |

| 1H-Imidazole-1-propanoic acid | 1. SOCl2 2. LiAlH(OtBu)3 | Two-step process, mild reduction | This compound | N/A |

| Ethyl 1H-imidazole-1-propanoate | DIBAL-H | Low temperature required | This compound | N/A |

| Various 2-pyridinyl esters | Pd(OAc)2 / Et3SiH | Tolerates various functional groups | Corresponding aldehydes | organic-chemistry.org |

| Various N,N-diisopropylamides | EtOTf, then LiAlH(OR)3 | High efficiency, tolerates ketones | Corresponding aldehydes | organic-chemistry.org |

Table 3: Methods for the reduction of carboxylic acid derivatives to aldehydes.

Mechanistic Investigations of Synthetic Routes

The mechanism of the Debus-Radziszewski reaction is thought to occur in two main stages. wikipedia.org Initially, the dicarbonyl compound condenses with two equivalents of ammonia (or a primary amine) to form a diimine intermediate. wikipedia.orgscribd.com This diimine then reacts with the aldehyde component in a condensation reaction to form the imidazole ring. wikipedia.org Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanistic pathways of similar imidazole syntheses, confirming a multi-step process involving the formation of imine intermediates followed by cyclization and rearrangement. tandfonline.com

For the oxidation of alcohols, the mechanisms vary depending on the reagent used. For instance, palladium-catalyzed aerobic oxidations are proposed to proceed through the formation of a palladium-alkoxide intermediate, followed by β-hydride elimination to yield the aldehyde and a palladium-hydride species, which is then re-oxidized by oxygen.

Mechanistic studies of reductions, such as those using DIBAL-H, involve the formation of a stable tetrahedral intermediate at low temperatures. Upon aqueous workup, this intermediate collapses to release the aldehyde.

Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and minimizing side products in the synthesis of this compound and its analogs.

Elucidation of Transition States and Reaction Intermediates

The formation of imidazole derivatives often proceeds through multi-step reactions involving several key intermediates and transition states. Computational and experimental studies on analogous systems provide insight into the likely mechanistic pathways.

A plausible and widely utilized route for creating substituted imidazoles is the Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.org The mechanism is thought to initiate with the formation of a diimine intermediate from the reaction of the dicarbonyl compound and ammonia. Concurrently, the aldehyde reacts with ammonia to form an aldehyde-ammonia adduct or a related imine species. These intermediates then condense, cyclize, and subsequently undergo oxidation or elimination to yield the aromatic imidazole ring.

For the specific case of preparing a precursor to this compound, such as 1-(3,3-dialkoxypropyl)-1H-imidazole, the N-alkylation of imidazole is a key step. This reaction typically follows an SN2 mechanism. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., 1-bromo-3,3-dialkoxypropane).

Transition State Analysis in N-alkylation: In the SN2 transition state for the N-alkylation of imidazole, the nucleophilic nitrogen atom forms a partial bond with the alkyl carbon, while the bond between the carbon and the leaving group (e.g., bromide) is partially broken. The geometry around the carbon atom is trigonal bipyramidal.

Computational studies on similar imidazole alkylations have helped to elucidate the energetics of these transition states. For instance, studies on the formation of 2-aryl-5-cyano-1-(2-hydroxybenzyl)-1H-imidazole-4-carboxamides have shown that the presence of certain functional groups can facilitate intramolecular hydrogen atom transfer, leading to specific transition states that direct the reaction pathway. acs.org In one calculated pathway, an intramolecular hydrogen atom abstraction led to a transition state with an activation free energy barrier of 12.9 kcal mol–1. acs.org

Reaction Intermediates: In the synthesis of substituted imidazoles, several types of intermediates are proposed. During the copper-catalyzed synthesis of 2,4,5-trisubstituted imidazoles, an initial condensation between the aldehyde and ammonia (from ammonium (B1175870) acetate) generates a di-imine intermediate. rsc.org This intermediate then reacts with a benzoin-derived species.

In reactions involving α,β-unsaturated compounds with imidazole, such as the reaction with acrylic acid, a stable ion pair intermediary has been identified through 1H-NMR studies. lew.ro This ion pair is in equilibrium with the final zwitterionic adduct (a betaine). lew.ro This suggests that the synthesis of this compound via Michael addition of imidazole to acrolein would likely proceed through a similar zwitterionic intermediate.

| Pathway | Key Starting Materials | Proposed Intermediate(s) | Final Product Type |

|---|---|---|---|

| Debus-Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | Diimine, Aldehyde-Ammonia Adduct | Substituted Imidazole |

| Copper-Catalyzed Multicomponent Reaction | Aldehyde, Benzoin/Benzil, Ammonium Acetate (B1210297) | Di-imine Intermediate | Trisubstituted Imidazole |

| Michael Addition | Imidazole, α,β-Unsaturated Carbonyl | Zwitterionic Adduct (Ion Pair) | N-functionalized Imidazole |

Kinetic Studies of Key Transformation Steps

Kinetic studies provide quantitative data on reaction rates, offering further understanding of the reaction mechanism. For imidazole synthesis, these studies often focus on the rate-determining step and the influence of various factors such as solvent, catalyst, and reactant concentrations.

The quaternization of imidazoles, a key step in forming N-substituted derivatives, has been the subject of kinetic analysis. Studies on the reaction between 1-methylimidazole (B24206) and haloalkanes have examined the effect of solvent polarity on reaction rates. core.ac.uk These investigations often utilize a Linear Solvation Free Energy Relation (LSER) to correlate the kinetic rate constants with solvent parameters. core.ac.uk Such studies are crucial for optimizing reaction conditions to achieve higher yields and faster reaction times.

In the context of the reaction between tertiary aromatic amines like imidazole and α,β-unsaturated carboxylic acids, in situ 1H-NMR has been used to monitor the reaction progress and determine rate constants. lew.ro It was found that the addition rate constant could be determined with acceptable precision, confirming the proposed mechanism involving an ion pair intermediate. lew.ro

For the synthesis of this compound, a key transformation would be the N-alkylation of imidazole with a suitable 3-carbon aldehyde precursor (e.g., 3-bromopropionaldehyde or its acetal protected form). The kinetics of this step would be expected to follow second-order kinetics, being first order in both imidazole and the alkylating agent.

| Factor | Influence on Reaction Rate | Example Reaction | Reference |

|---|---|---|---|

| Solvent Polarity | Affects the stability of charged intermediates and transition states, influencing the rate of quaternization reactions. | Alkylation of 1-methylimidazole with haloalkanes. | core.ac.uk |

| Catalyst | Lowers the activation energy, accelerating the reaction. Copper catalysts are effective in multicomponent syntheses. | Synthesis of 2,4,5-trisubstituted imidazoles. | rsc.org |

| Reactant Structure | Steric and electronic effects of substituents on the imidazole ring and the electrophile affect nucleophilicity and reactivity. | General N-alkylation of imidazoles. | N/A |

| Molar Ratio of Reactants | Can influence the equilibrium position and product distribution, as seen in the formation of ion pairs versus betaines. | Reaction of imidazole compounds with acrylic acid. | lew.ro |

The synthesis of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene from o-phenylenediamine (B120857) and trimesic acid in polyphosphoric acid (PPA) at high temperatures (230 °C) highlights a condensation reaction where the formation of the imidazole ring is driven by thermal conditions. mdpi.com While specific kinetic data is not provided, the harsh conditions suggest a high activation energy barrier for this transformation. mdpi.com

Ultimately, a comprehensive kinetic and mechanistic understanding for the synthesis of this compound would require dedicated experimental and computational investigation, building upon the foundational knowledge from the synthesis of its structural analogues.

Chemical Reactivity and Transformational Studies of 1h Imidazole 1 Propanal

Reactions at the Aldehyde Functionality

The aldehyde group in 1H-Imidazole-1-propanal is the primary site for a variety of chemical transformations, including nucleophilic additions, oxidation-reduction processes, and derivatizations.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to constructing more complex molecular architectures based on the this compound scaffold.

As an aldehyde without α-hydrogens relative to the carbonyl group (the α-carbon is part of the propyl chain, not adjacent to the C=O), this compound cannot self-condense via an aldol (B89426) reaction. However, it can act as the electrophilic partner in crossed-aldol reactions with other enolizable aldehydes or ketones.

More significantly, this compound is an ideal substrate for the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates), typically catalyzed by a weak base. sigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com Imidazole (B134444) itself is often used as a catalyst for this transformation. researchgate.net In the case of this compound, the reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would lead to the formation of a new carbon-carbon double bond. researchgate.netasianpubs.org The reaction is generally regioselective, yielding the E-isomer. researchgate.net

Table 1: Representative Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Expected Product |

|---|---|---|---|

| This compound | Malononitrile | Imidazole or Piperidine | 2-(3-(1H-imidazol-1-yl)propylidene)malononitrile |

| This compound | Ethyl cyanoacetate | Imidazole or Piperidine | Ethyl 2-cyano-5-(1H-imidazol-1-yl)pent-2-enoate |

| This compound | Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-(3-(1H-imidazol-1-yl)propylidene)malonate |

Olefination reactions provide a powerful means to convert the carbonyl group of this compound into a carbon-carbon double bond.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to transform aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The reaction's key advantage is the precise placement of the new double bond. libretexts.org The stereochemical outcome depends on the nature of the ylide; stabilized ylides (containing groups like esters or ketones) typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic than the corresponding Wittig reagents and react with aldehydes like this compound to produce alkenes, with a strong preference for the (E)-isomer. wikipedia.orgthieme-connect.com A significant practical advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed during workup. wikipedia.org

Table 2: Expected Olefination Reactions of this compound

| Reaction Type | Reagent | Base | Expected Product (Major Isomer) |

|---|---|---|---|

| Wittig (stabilized) | (Carbethoxymethylene)triphenylphosphorane | N/A (stable ylide) | Ethyl 5-(1H-imidazol-1-yl)pent-2-enoate (E) |

| Wittig (non-stabilized) | Methylenetriphenylphosphorane | n-BuLi or NaH | 1-(But-3-en-1-yl)-1H-imidazole (N/A) |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH or K₂CO₃ | Ethyl 5-(1H-imidazol-1-yl)pent-2-enoate (E) |

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (often an enolizable ketone or aldehyde). organic-chemistry.orgthieme-connect.de In this context, this compound serves as the aldehyde component.

The reaction begins with the formation of an iminium ion from the reaction of this compound and the chosen amine. orgoreview.com This electrophilic iminium ion is then attacked by the enol form of the third component (the active hydrogen compound). The final product is a β-amino-carbonyl compound, known as a Mannich base. thieme-connect.deorgoreview.com This reaction is a versatile method for introducing an aminoalkyl group into a molecule and is crucial in the synthesis of many natural products and pharmaceuticals. orgoreview.comnih.gov

Table 3: Representative Mannich Reaction with this compound

| Aldehyde | Amine | Active Hydrogen Compound | Expected Product (Mannich Base) |

|---|---|---|---|

| This compound | Dimethylamine | Acetone | 1-(1H-Imidazol-1-yl)-4-(dimethylamino)pentan-2-one |

| This compound | Piperidine | Cyclohexanone | 2-(1-(1H-Imidazol-1-yl)-3-(piperidin-1-yl)propyl)cyclohexan-1-one |

| This compound | Aniline | Acetophenone | 1-(1H-Imidazol-1-yl)-3-phenyl-3-(phenylamino)propan-1-one |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Oxidation and Reduction Processes of the Aldehyde Group

The aldehyde functionality of this compound can be readily oxidized or reduced to yield the corresponding carboxylic acid or alcohol, respectively.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. libretexts.org Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions will effectively convert this compound into 3-(1H-imidazol-1-yl)propanoic acid. savemyexams.com Care must be taken as the imidazole ring itself can be susceptible to oxidation under harsh conditions, though it is generally stable. thieme-connect.de

Reduction: The reduction of the aldehyde group to a primary alcohol is a common transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or milder, more selective reagents like sodium borohydride (B1222165) (NaBH₄) can be used to convert this compound to 1H-imidazole-1-propanol. researchgate.net Given the presence of the imidazole ring, NaBH₄ is often preferred due to its greater functional group tolerance and milder reaction conditions.

Table 4: Oxidation and Reduction of this compound

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ or K₂Cr₂O₇, H₂SO₄ | 3-(1H-Imidazol-1-yl)propanoic acid |

| Reduction | NaBH₄ or LiAlH₄ | 1H-Imidazole-1-propanol |

Acetal (B89532) and Imine Formation for Protection and Derivatization

Acetal Formation: The aldehyde group can be protected to prevent it from reacting with certain reagents, such as Grignard or organolithium reagents. libretexts.org This is typically achieved by converting the aldehyde into an acetal. The reaction involves treating this compound with an alcohol (commonly a diol like ethylene (B1197577) glycol) under acidic catalysis. ulethbridge.ca The resulting acetal is stable to basic and nucleophilic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid. libretexts.orgulethbridge.ca

Imine Formation: Aldehydes react with primary amines in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted imine. This transformation is fundamental in many biological processes and synthetic pathways. nih.gov

Table 5: Protection and Derivatization of this compound

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acetal Formation | Ethylene glycol | Acid catalyst (e.g., p-TsOH) | 2-(2-(1H-Imidazol-1-yl)ethyl)-1,3-dioxolane |

| Imine Formation | Benzylamine | Mild acid | N-(3-(1H-Imidazol-1-yl)propylidene)benzylamine |

| Imine Formation | Ethylamine | Mild acid | N-(3-(1H-Imidazol-1-yl)propylidene)ethanamine |

Reactivity of the Imidazole Nitrogen Atoms

The two nitrogen atoms within the imidazole ring exhibit distinct reactivity. The pyrrole-type nitrogen (N-1) is less basic and can be deprotonated to form an imidazolide (B1226674) anion, while the pyridine-type nitrogen (N-3) is more basic and is the primary site of protonation and alkylation.

N-Substitution and Derivatization Strategies

For instance, N-alkylation can be achieved by treating the imidazole with an alkyl halide. slideshare.net This reaction proceeds via an S_N2 mechanism and is a fundamental transformation in the synthesis of various imidazole-containing compounds. Another important derivatization is N-acylation, which can be accomplished using acyl chlorides or anhydrides. This reaction is often used to introduce protecting groups or to synthesize N-acylimidazoles, which are themselves useful acylating agents.

The Mannich reaction represents another route for N-substitution, involving the aminoalkylation of the imidazole nitrogen. This reaction typically employs formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group onto the imidazole ring. neu.edu.tr Furthermore, derivatizing agents like carbonyldiimidazole (CDI) can react with alcohols to form imidazolyl carbamates, demonstrating the utility of the imidazole moiety in activation and coupling reactions. osti.gov

A variety of substituted imidazoles can be synthesized through multi-component reactions, often catalyzed by acids or metal catalysts. organic-chemistry.org These methods provide efficient access to complex imidazole derivatives from simple starting materials.

Table 1: Examples of N-Substitution and Derivatization Reactions of Imidazoles

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide | 1-Alkylimidazole |

| N-Acylation | Acyl chloride/anhydride | 1-Acylimidazole |

| Mannich Reaction | Formaldehyde, Amine | 1-(Aminomethyl)imidazole |

| Carbamate Formation | Carbonyldiimidazole, Alcohol | Imidazolyl carbamate |

Quaternization and Ionic Liquid Precursor Investigations

The pyridine-like N-3 nitrogen of the imidazole ring can be readily quaternized by reaction with alkylating agents, leading to the formation of imidazolium (B1220033) salts. researchgate.net This transformation is of significant interest as imidazolium salts are the most common and widely studied class of ionic liquids (ILs). researchgate.netnih.gov Ionic liquids are salts with melting points below 100 °C, and they have garnered substantial attention as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties.

The synthesis of imidazolium-based ionic liquids typically involves the quaternization of an N-substituted imidazole. researchgate.netnih.gov By varying the substituents on both the nitrogen atoms and the nature of the counter-anion, the physicochemical properties of the resulting ionic liquid can be finely tuned. For example, the reaction of 1-methylimidazole (B24206) with various alkyl halides yields 1-alkyl-3-methylimidazolium halides. nih.gov

The propanal functionality in this compound offers a handle for creating task-specific ionic liquids. For instance, the aldehyde group could be transformed into other functional groups, which could then be incorporated into the final ionic liquid structure, imparting specific properties for applications in catalysis or extraction. The synthesis of dicationic ionic liquids, where two imidazolium rings are linked together, has also been explored. semanticscholar.org

Table 2: Common Methods for Imidazolium Salt Synthesis

| Method | Description |

| Direct Quaternization | Reaction of an N-substituted imidazole with an alkylating agent. nih.gov |

| Tosylation and Alkylation | Conversion of an alcohol to a tosylate, followed by reaction with an imidazole and subsequent quaternization. nih.gov |

| One-pot Synthesis | Reaction of an imidazole, an acid, and an epoxide to directly form a hydroxylated ionic liquid. nih.gov |

Reactivity of the Imidazole Ring System

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, its reactivity is also influenced by the presence of the two nitrogen atoms, which can be protonated or complexed with Lewis acids, thereby deactivating the ring towards electrophilic substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic substitution on the imidazole ring generally occurs at the C4 and C5 positions, as attack at the C2 position would involve a less stable carbocation intermediate. globalresearchonline.netthieme-connect.de The outcome of the substitution can be influenced by the reaction conditions and the nature of the substituents already present on the ring. thieme-connect.de

Common electrophilic substitution reactions for imidazoles include:

Nitration: This is typically carried out using a mixture of nitric acid and sulfuric acid. slideshare.net The nitro group is a strong electron-withdrawing group and deactivates the ring towards further substitution.

Halogenation: Imidazoles react readily with halogens such as bromine and iodine. slideshare.net It can often be difficult to control the reaction to achieve mono-substitution.

Sulfonation: This reaction introduces a sulfonic acid group onto the imidazole ring.

Friedel-Crafts Reactions: While less common for imidazoles due to the deactivating effect of the nitrogen atoms complexing with the Lewis acid catalyst, these reactions can be performed under specific conditions.

The propanal group on this compound, being an electron-withdrawing group, would be expected to deactivate the imidazole ring towards electrophilic substitution to some extent.

Nucleophilic Aromatic Substitution with Activated Imidazoles

Nucleophilic aromatic substitution (S_NAr) on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net The presence of a nitro group, for example, can facilitate the displacement of a leaving group by a nucleophile. mdpi.com

Microwave irradiation has been shown to significantly accelerate S_NAr reactions on heterocyclic systems, often leading to higher yields and shorter reaction times compared to conventional heating. cem.com The development of efficient methods for nucleophilic substitution on imidazoles is important for the synthesis of a wide range of functionalized derivatives. nih.govresearchgate.net

Catalytic Transformations Involving this compound

The imidazole moiety is a key component in many catalysts and ligands. N-heterocyclic carbenes (NHCs), derived from imidazolium salts, have emerged as a powerful class of ligands in organometallic catalysis. The aldehyde functionality in this compound could potentially be utilized in the design of novel NHC ligands or organocatalysts.

Imidazole derivatives themselves can act as catalysts. For example, they can catalyze the synthesis of other heterocyclic compounds. researchgate.netresearchgate.net The unique properties of the imidazole ring, including its ability to act as a proton shuttle and to coordinate to metal centers, make it a versatile scaffold for catalyst design.

Furthermore, imidazole-based ionic liquids are not only used as solvents but also as catalysts in a variety of organic transformations. researchgate.netfrontiersin.org The potential to synthesize task-specific ionic liquids from this compound opens up possibilities for developing novel catalytic systems for a range of chemical processes, including lignocellulose conversion. acs.org

Role as a Ligand Precursor for Metal Catalysis

The imidazole moiety within this compound is a well-established coordinating group for a wide range of metal ions. The nitrogen atoms of the imidazole ring can act as Lewis bases, donating their lone pair of electrons to form stable coordination complexes. This property makes this compound a promising candidate as a ligand precursor in the synthesis of metal-based catalysts.

While specific studies on the coordination chemistry of this compound are not extensively documented, research on structurally related imidazole derivatives provides strong evidence for its potential. For instance, studies on (Z)-3-(1H-imidazol-1-yl)-2-phenylpropenenitrile, a compound also featuring an N-substituted imidazole, have demonstrated its ability to form complexes with various transition metals. core.ac.uk In these complexes, the imine nitrogen of the imidazole ring coordinates to the metal center. core.ac.uk This suggests that this compound could similarly coordinate to metal ions through its imidazole nitrogen, with the propanal group potentially influencing the electronic properties and steric environment of the resulting metal complex.

The coordination of this compound to a metal center could be a key step in the formation of catalysts for a variety of organic transformations. The specific nature of the metal and the reaction conditions would dictate the catalytic activity of the resulting complex. The propanal functionality could also play a secondary role, potentially participating in subsequent reactions or influencing the solubility and stability of the catalyst.

Table 1: Examples of Metal Complexes with N-Substituted Imidazole Ligands

| Ligand | Metal Ion(s) | Resulting Complex Formula | Reference |

| (Z)-3-(1H-imidazol-1-yl)-2-phenylpropenenitrile (imppn) | Cu(II) | Cu(imppn)₄₂·H₂O | core.ac.uk |

| (Z)-3-(1H-imidazol-1-yl)-2-phenylpropenenitrile (imppn) | Zn(II) | [Zn(imppn)₂(CH₃CO₂)₂]·2H₂O | core.ac.uk |

| (Z)-3-(1H-imidazol-1-yl)-2-phenylpropenenitrile (imppn) | Ag(I) | [Ag₂(imppn)₄(ClO₄)₂] | core.ac.uk |

| 1,3-di-(1H-imidazol-1-yl)-2-propanol (DIPO) | Co(II), Cu(II) | [M(DIPO)X₂] (X = Cl⁻, Br⁻) | jcsp.org.pk |

This table presents data on metal complexes formed with imidazole derivatives structurally related to this compound, illustrating the coordinating ability of the imidazole nitrogen.

Organocatalytic Applications Utilizing the Imidazole Core

The imidazole ring is a prominent structural motif in the field of organocatalysis. N-alkyl imidazoles can function as nucleophilic catalysts, activating substrates towards further reaction. rsc.org Given this precedent, this compound holds potential as an organocatalyst or a precursor to more complex organocatalytic systems.

One promising avenue is its use as a precursor for N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts, and their synthesis often begins with N-substituted imidazolium salts. beilstein-journals.orgunibo.it The aldehyde group of this compound could potentially be transformed into other functional groups, followed by quaternization of the imidazole ring and deprotonation to yield a functionalized NHC. Such a carbene could then be employed in a variety of catalytic reactions.

Furthermore, chiral bicyclic imidazole catalysts have been developed from the reaction of imidazole and acrolein, a molecule with a structural resemblance to the propanal side chain of this compound. acs.org This synthesis pathway suggests that this compound could be a valuable starting material for the creation of novel chiral organocatalysts. These catalysts could find application in asymmetric synthesis, a critical area in the production of pharmaceuticals and other fine chemicals.

The reactivity of the aldehyde group itself could also be harnessed in organocatalytic transformations. For example, the aldehyde could participate in reactions such as aldol or Knoevenagel condensations, with the imidazole core potentially influencing the reaction's stereoselectivity or rate.

Table 2: Organocatalytic Reactions Employing Imidazole-Based Catalysts

| Catalyst Type | Reaction | Substrates | Key Finding | Reference |

| Chiral Bicyclic Imidazole (Alkoxy-DPI) | Asymmetric Steglich Rearrangement | O-acylated azlactones | High enantioselectivity in C-acylation. | acs.org |

| Chiral Bicyclic Imidazole (AcO-DPI) | Enantioselective Black Rearrangement | 3-substituted benzofuran-2(3H)-ones | Effective for enantioselective C-acylation. | acs.org |

| Chiral Bicyclic Imidazole (Cy-DPI) | Dynamic Kinetic Resolution | 3-hydroxyphthalides | Successful enantioselective O-acylation. | acs.org |

| N-Alkyl Imidazole-Derived Peptides | 1,4-Conjugate Addition | Various | Peptide-based catalysts for asymmetric additions. | rsc.org |

This table summarizes various organocatalytic reactions where N-alkyl imidazole derivatives, similar in core structure to this compound, have been successfully employed.

1h Imidazole 1 Propanal As a Synthon for Complex Molecule Synthesis

Building Block in Heterocyclic Synthesis

The aldehyde functionality and the imidazole (B134444) nucleus of 1H-imidazole-1-propanal are key to its utility in the synthesis of novel heterocyclic compounds, particularly those containing fused or polycyclic ring systems.

Annulation Reactions for Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for building complex cyclic molecules. The aldehyde group of this compound is a prime site for participating in such reactions. While direct examples of annulation reactions with this compound are not extensively documented in publicly available literature, the reactivity of similar aldehyde-containing imidazole derivatives suggests its high potential in this area.

For instance, the synthesis of imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives has been achieved from imidazo[1,2-a]pyrimidine-2-carbaldehyde. nih.gov This reaction demonstrates the principle of using an aldehyde on an imidazole-containing scaffold to construct a fused ring system through a one-pot, multicomponent reaction. nih.gov It is plausible that this compound could undergo similar transformations, where the propanal moiety reacts with suitable reagents to form a new fused ring onto the imidazole core or a participating reactant.

Furthermore, methods for synthesizing fused imidazoles from (hetero)aromatic ortho-diamines and aldehydes promoted by chlorotrimethylsilane (B32843) have been reported. organic-chemistry.org This suggests that this compound could react with ortho-diamines to generate fused imidazole systems, with the propanal group providing the necessary carbon for the cyclization. The reaction would likely proceed through the formation of an intermediate Schiff base, followed by cyclization and oxidation to yield the aromatic fused system.

Construction of Polycyclic Imidazole Derivatives

The synthesis of complex polycyclic structures containing an imidazole ring is of significant interest due to their presence in many biologically active molecules and functional materials. researchgate.netmdpi.com this compound serves as a potential precursor for such systems.

An example that highlights this potential is the synthesis of ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate. nih.gov This complex molecule contains a benzimidazole (B57391) ring system attached to a propyl-imidazole moiety. While the synthesis described starts from ethyl 4-(3-(1H-imidazol-1-yl)propylamino)-3-aminobenzoate, the presence of the 3-(1H-imidazol-1-yl)propyl substructure underscores the utility of this building block in creating elaborate polycyclic frameworks. nih.gov The aldehyde functionality of this compound could be readily converted to the amine required for such a synthesis through reductive amination.

Moreover, the development of synthetic routes to imidazo[1,5-a]imidazole scaffolds through one-pot reactions involving aldehydes and isocyanides further supports the potential of this compound in constructing polycyclic systems. researchgate.net

Precursor for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a crucial class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and steric tuneability. scripps.edu Imidazolium (B1220033) salts are the direct precursors to the widely used imidazole-based NHCs. scripps.edu

Synthesis of Imidazolium Salts from this compound

The aldehyde group in this compound offers a synthetic handle for the elaboration of the imidazole ring into an imidazolium salt. While the direct conversion of this compound to an imidazolium salt is not explicitly detailed in the literature, several established methods for imidazolium salt synthesis suggest plausible routes.

One general approach involves the reaction of an α-dicarbonyl compound, an aldehyde, a primary amine, and an acid to form 1,3-disubstituted imidazolium salts. google.com In this context, this compound could potentially serve as the aldehyde component, leading to the incorporation of the 3-(1H-imidazol-1-yl)propyl group at the C2 position of the resulting imidazolium salt.

Alternatively, existing imidazolium salts can be functionalized at the C2 position by reaction with aldehydes. For example, novel C2-substituted imidazolium salts have been prepared by reacting various aldehydes with 1,3-bis(naphthalen-2-ylmethyl)-imidazolium bromide. uakron.edu This suggests that this compound could be used to introduce the propanal functionality (or a derivative thereof) onto a pre-formed imidazolium scaffold.

A hypothetical reaction for the synthesis of a functionalized imidazolium salt from this compound is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Glyoxal | This compound | Primary Amine (R-NH2) | 1,3-Disubstituted-2-(2-(1H-imidazol-1-yl)ethyl)imidazolium salt |

This table represents a hypothetical reaction based on known methodologies for imidazolium salt synthesis.

Generation of NHCs and their Coordination Chemistry

Once the corresponding imidazolium salt is synthesized, the generation of the N-heterocyclic carbene is typically achieved by deprotonation at the C2 position using a suitable base. scripps.edu The resulting NHC, bearing a functionalized side chain derived from this compound, could then be coordinated to a variety of transition metals.

The synthesis of NHC-metal complexes often proceeds via transmetallation from a silver-NHC complex or by direct reaction of the free carbene with a metal precursor. acs.org The coordination of an NHC derived from this compound would result in a complex with a pendant imidazole group, which could be further functionalized or used to create multinuclear metal complexes.

Intermediate in the Synthesis of Advanced Organic Materials

The imidazole moiety is a key component in a variety of advanced organic materials due to its electronic properties, ability to participate in hydrogen bonding, and its role as a ligand for metal ions. mdpi.commdpi.com The functional aldehyde group of this compound makes it an attractive intermediate for the synthesis of such materials.

Imidazole derivatives have been successfully employed as low-cost and efficient hole-transporting materials (HTMs) in perovskite solar cells. rsc.org For example, 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole has been synthesized and shown to have suitable frontier molecular orbital energy levels for this application. rsc.org The aldehyde group of this compound could be utilized in condensation reactions to build up larger conjugated systems with appropriate electronic properties for use in organic electronics.

Furthermore, imidazole-containing compounds are used as building blocks for metal-organic frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.net The ability of the imidazole ring to coordinate to metal centers is central to the formation of these frameworks. The aldehyde functionality of this compound could be used to modify the organic linkers in MOFs, introducing additional functionality or allowing for post-synthetic modification.

The table below lists some of the key properties of this compound that are relevant to its use as a synthon.

| Property | Value | Reference |

| IUPAC Name | 3-imidazol-1-ylpropanal | nih.gov |

| CAS Number | 74917-06-9 | nih.gov |

| Molecular Formula | C6H8N2O | nih.gov |

| Molecular Weight | 124.14 g/mol | nih.gov |

Polymer Chemistry Applications

While the direct polymerization of this compound itself is not extensively documented in publicly available research, its structural motifs are relevant to the synthesis of functional polymers. The presence of the imidazole ring and the aldehyde group offers potential pathways for creating novel polymers with unique characteristics. Imidazole-containing polymers are a significant class of materials with diverse applications. researchgate.net

The aldehyde functionality of this compound could theoretically allow it to undergo condensation polymerization reactions. uomustansiriyah.edu.iqsavemyexams.com In such a process, the aldehyde group would react with a suitable comonomer, such as a diamine or a diol, to form a growing polymer chain with the elimination of a small molecule like water. uomustansiriyah.edu.iq The resulting polymer would feature the imidazole moiety as a pendant group along the polymer backbone.

The imidazole ring itself can be a site for further chemical modification, either before or after polymerization. For instance, the nitrogen atoms in the imidazole ring can be alkylated, which is a key reaction in the formation of imidazolium-based ionic liquids and poly(ionic liquids). osti.gov This suggests a pathway to synthesize polymers with ionic characteristics, which are of interest for applications such as ion-exchange membranes, catalysts, and smart materials.

Although direct polymerization of this compound is not a common example, the principles of polymer chemistry suggest its potential as a monomer. The synthesis of polymers containing imidazole functionalities is an active area of research, with various strategies being explored to incorporate this versatile heterocycle into macromolecular structures. nih.gov

Precursors for Functional Dyes and Pigments

The bifunctional nature of this compound makes it a promising, though not yet widely exploited, precursor for the synthesis of functional dyes and pigments. The aldehyde group is a key reactive site for several classic dye-forming reactions, while the imidazole ring can act as an auxochrome, a group that modifies the color and other properties of the chromophore.

One of the most well-established methods for synthesizing dyes from aldehydes is the Knoevenagel condensation . wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), typically in the presence of a basic catalyst. wikipedia.orgresearchgate.net The aldehyde group of this compound could readily participate in such a reaction, leading to the formation of a new carbon-carbon double bond and extending the conjugated system, which is the basis of a chromophore. The resulting molecule would be a styryl-type dye, where the color could be tuned by the choice of the active methylene compound and by modifying the imidazole ring.

Another potential route to dyes from this compound involves the formation of azo dyes . While the propanal moiety itself does not directly participate in the standard azo coupling reaction, the imidazole ring could be a component of a larger dye structure. Azo dyes are formed by the reaction of a diazonium salt with a coupling component, which is typically an electron-rich aromatic compound. masterorganicchemistry.com Although the imidazole ring is not a traditional coupling component, its electronic properties can influence the final color of a dye molecule it is part of. For instance, a diazonium salt could be coupled to a separate aromatic amine, and the resulting azo compound could then be chemically linked to the this compound molecule through its aldehyde or imidazole functionality to create a more complex dye structure.

Theoretical and Computational Investigations of 1h Imidazole 1 Propanal

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are powerful tools for elucidating the fundamental characteristics of molecular systems. These methods, particularly those based on Density Functional Theory (DFT), offer a balance between computational cost and accuracy, making them a popular choice for studying imidazole (B134444) derivatives. tandfonline.com

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has become a standard method for determining the optimized ground state geometries of molecules. For 1H-Imidazole-1-propanal, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high precision. tandfonline.com These calculations would reveal the planar structure of the imidazole ring and the specific spatial arrangement of the propanal side chain relative to the ring. The results of such calculations are typically validated by comparison with experimental data where available, such as from X-ray crystallography of similar compounds. tandfonline.com

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.38 |

| C2-N3 | 1.32 |

| N3-C4 | 1.37 |

| C4-C5 | 1.35 |

| C5-N1 | 1.38 |

| N1-C6 (propanal) | 1.45 |

| C6-C7 (propanal) | 1.52 |

| C7-C8 (propanal) | 1.51 |

| C8=O (propanal) | 1.21 |

| Bond Angles (degrees) | |

| C5-N1-C2 | 108.5 |

| N1-C2-N3 | 110.0 |

| C2-N3-C4 | 108.5 |

| N3-C4-C5 | 106.5 |

| C4-C5-N1 | 106.5 |

| C2-N1-C6 | 125.0 |

| N1-C6-C7 | 112.0 |

| C6-C7-C8 | 110.0 |

| C7-C8-O | 124.0 |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar imidazole derivatives as determined by DFT calculations.

Conformational Analysis of the Propanal Side Chain

The propanal side chain of this compound introduces conformational flexibility to the molecule. The rotation around the single bonds, particularly the N1-C6 and C6-C7 bonds, can lead to various conformers with different energies. Conformational analysis, often performed by systematically rotating these bonds and calculating the energy at each step, can identify the most stable conformers. This analysis is crucial as the conformation can significantly influence the molecule's reactivity and its ability to interact with other molecules. The propanal chain's flexibility allows for a range of molecular shapes, though steric hindrance and electronic effects will favor certain orientations. The presence of the heterocyclic ring can influence the conformational preferences of the attached chain. researchgate.net

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its chemical behavior. Computational methods provide valuable tools to analyze this structure and predict reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may have significant contributions from the propanal group's carbonyl carbon.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative values based on typical FMO energies for imidazole derivatives.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. nih.gov They are generated by calculating the electrostatic potential at the surface of the molecule. For this compound, an MEP map would show regions of negative potential (electron-rich areas, typically in red) and positive potential (electron-poor areas, typically in blue). The nitrogen atoms of the imidazole ring and the oxygen atom of the propanal group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the ring and the carbonyl carbon are likely to be electron-deficient and thus prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species. tandfonline.com

Computational Modeling of Reaction Mechanisms

Computational chemistry can be used to model the step-by-step pathways of chemical reactions, providing insights into transition states and reaction kinetics. nih.gov For this compound, this could involve studying its behavior in various reactions, such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the imidazole ring. By calculating the energy barriers for different potential reaction pathways, chemists can predict the most likely products and the conditions required to achieve them. For instance, the formation of imidazole derivatives from glyoxal, methylamine, and formaldehyde (B43269) has been studied computationally, revealing the importance of diimine intermediates and subsequent ring closure. nih.gov Similar approaches could be applied to understand the reactions of this compound, for example, its potential to undergo oxidation or participate in cycloaddition reactions. acs.org

Transition State Localization and Energy Barrier Calculations

Theoretical and computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. A key aspect of this is the localization of transition states and the calculation of associated energy barriers. The transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier, which is a critical factor in determining the reaction rate.

Computational methods, particularly Density Functional Theory (DFT), are widely employed to model these parameters. For a hypothetical reaction of this compound, such as a nucleophilic addition to the aldehyde group, computational chemists would first map out the potential energy surface. This involves calculating the energy of the system at various geometries as the reactants approach each other and transform into products. Advanced algorithms are then used to locate the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface.

Once the transition state is localized, its structure can be analyzed to understand the bonding changes occurring during the reaction. For instance, in a nucleophilic attack on the carbonyl carbon of this compound, the transition state would likely show a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken carbon-oxygen double bond.

The energy of this transition state, relative to the initial reactants, gives the energy barrier. A lower energy barrier implies a faster reaction. These calculations can be performed for different reaction pathways to determine the most favorable one. For example, in the cyclization of certain imidazole derivatives, calculated activation free energy barriers have been used to understand the feasibility of forming five- or six-membered rings. acs.org In one such study, the calculated activation free energy barrier for an intramolecular hydrogen atom abstraction was found to be 12.9 kcal mol⁻¹. acs.org Another step in this process had a very low activation free energy barrier of 1.4 kcal mol⁻¹, indicating a very fast and irreversible step. acs.org

For illustrative purposes, consider a hypothetical nucleophilic addition to this compound. The calculated energy barriers for different nucleophiles could be presented as follows:

| Nucleophile | Solvent | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Cyanide (CN⁻) | Acetonitrile (B52724) | DFT (B3LYP/6-31G) | 10.5 |

| Hydride (H⁻) | Tetrahydrofuran | DFT (B3LYP/6-31G) | 12.2 |

| Methylmagnesium bromide | Diethyl ether | DFT (B3LYP/6-31G*) | 8.7 |

This table is for illustrative purposes and the data is hypothetical.

These theoretical calculations are invaluable for understanding reaction mechanisms at a molecular level and for predicting the kinetics of reactions involving this compound.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry is also instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

Regioselectivity:

The imidazole ring in this compound presents multiple potential sites for reaction, such as the two nitrogen atoms and the carbon atoms of the ring. Computational studies can predict the most likely site of reaction by analyzing the electronic properties of the molecule. For example, calculations of atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps can reveal the most nucleophilic or electrophilic centers.

In the context of N-alkylation of imidazole derivatives, computational studies have been used to rationalize the observed regioselectivity. derpharmachemica.com For instance, by calculating the relative energies of the transition states leading to substitution at the different nitrogen atoms, researchers can predict which isomer will be the major product. The regioselectivity in the arylation of imidazoles has also been explored computationally, with mechanistic hypotheses based on the electronic properties of the C-H bonds and the heterocyclic ring. nih.gov

Consider a hypothetical electrophilic substitution on the imidazole ring of this compound. A computational study might compare the energy barriers for substitution at the C2, C4, and C5 positions.

| Position of Substitution | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C2 | DFT (M06-2X/def2-TZVP) | 18.2 | |

| C4 | DFT (M06-2X/def2-TZVP) | 22.5 | |

| C5 | DFT (M06-2X/def2-TZVP) | 15.8 | C5-substituted product |

This table is for illustrative purposes and the data is hypothetical.

Stereoselectivity: